molecular formula C21H24N2O2S B2521038 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide CAS No. 2097901-92-1

2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2521038
CAS No.: 2097901-92-1
M. Wt: 368.5
InChI Key: SCNYQMZEBJCAMX-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a 1-methylindole core linked to a tetrahydropyran (oxan-4-yl) and thiophen-2-ylmethyl substituent via an acetamide bridge. The acetamide moiety enhances metabolic stability and facilitates interactions with biological targets, while the oxan and thiophen groups contribute to solubility and stereoelectronic properties. This compound’s structural complexity positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors where indole-based scaffolds are prevalent .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-23-14-16(17-5-2-3-6-18(17)23)13-20(24)22-21(19-7-4-12-26-19)15-8-10-25-11-9-15/h2-7,12,14-15,21H,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNYQMZEBJCAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC(C3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes alkylation to introduce the methyl group at the nitrogen atom. The thiophene ring is then attached via a nucleophilic substitution reaction. The oxane moiety is introduced through a cyclization reaction, followed by the formation of the acetamide linkage under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole and thiophene rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of indole, oxan, and thiophen moieties. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Findings Reference
2-(1-Methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide (Target) C₂₁H₂₃N₂O₂S 367.5 1-Methylindole, oxan-4-yl, thiophen-2-yl Not explicitly reported; analogs show anticancer activity
2-(3-Methylphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide C₁₉H₂₃NO₂S 329.5 3-Methylphenyl, oxan-4-yl, thiophen-2-yl Structural analog; no activity reported
MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) C₁₃H₁₅N₅OS₂ 329.4 Imidazothiadiazole, oxan-4-yl, thiophen CntA inhibitor; heterocycle dictates target selectivity
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5a–y) C₂₀H₂₂N₂O₂ 322.4 Adamantane, indole, oxoacetamide Enhanced lipophilicity; improved pharmacokinetics
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ 248.3 Cyanothiophen, thiophen Electron-withdrawing cyano group alters reactivity

Key Observations:

  • Indole Core vs. Phenyl/Imidazothiadiazole: The indole moiety in the target compound and analogs (e.g., compounds from ) is critical for π-π stacking and hydrogen bonding in biological systems, whereas phenyl or imidazothiadiazole cores (e.g., MMV1) shift target specificity .
  • Oxan-4-yl Group: The tetrahydropyran ring enhances solubility and metabolic stability compared to adamantane () or cyanothiophen (), which may increase lipophilicity or reactivity .
  • Thiophen-2-ylmethyl vs. Thiazole/Benzothiazole: Thiophen’s smaller size and lower aromaticity compared to thiazole/benzothiazole () may reduce steric hindrance, improving binding affinity .

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability: The oxan group in the target compound may reduce cytochrome P450-mediated metabolism compared to phenethyl amides (), which undergo rapid oxidation .

Research Findings and Implications

  • Anticancer Potential: Indole-acetamide analogs () exhibit anticancer activity via apoptosis induction, suggesting the target compound may share similar mechanisms .
  • Selectivity: MMV1’s imidazothiadiazole core () demonstrates how heterocycle choice impacts target selectivity, a consideration for optimizing the indole-based target .
  • Structural Validation: Tools like SHELX () and MetaSite () aid in confirming molecular structures and predicting metabolic soft spots, respectively .

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a synthetic derivative that incorporates an indole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features an indole ring, an oxane ring, and a thiophene group, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have highlighted the antiproliferative effects of compounds related to this structure, particularly in cancer cell lines. The following sections detail these findings.

Anticancer Activity

The compound's derivatives have been evaluated for their ability to inhibit cancer cell proliferation. A notable study synthesized several derivatives and tested their activity against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cells.

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

Compound 7d demonstrated the most potent activity among the tested derivatives, indicating its potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

  • Induction of Apoptosis : Compound 7d was shown to induce apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest : It effectively arrested cancer cells in the G2/M phase of the cell cycle, which is crucial for halting proliferation.
  • Inhibition of Tubulin Polymerization : The compound acts similarly to colchicine by inhibiting tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies

Several case studies have been conducted to explore the biological activity of compounds similar to This compound :

  • Study on Derivatives : A series of derivatives were synthesized and tested for their antiproliferative activities against various cancer cell lines. The most effective compounds exhibited IC50 values in low micromolar ranges, demonstrating significant potential for therapeutic applications .
  • Mechanistic Studies : Flow cytometric analysis confirmed that treatment with compound 7d resulted in a significant increase in the proportion of cells in the G2/M phase compared to controls, validating its role as a cell cycle inhibitor .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm indole, thiophene, and tetrahydropyran substituents. For example, indole C3 proton appears as a singlet at δ 7.2–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ at m/z 413.18) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity and identifies impurities .

How can researchers resolve low yields in the amide coupling step?

Advanced
Low yields often stem from steric hindrance at the tetrahydropyran-thiophene junction. Methodological solutions:

  • Coupling reagents : Switch from EDCI/HOBt to BOP or PyBOP for bulky substrates .
  • Solvent optimization : Use DCM instead of THF to reduce viscosity and improve reagent diffusion .
  • Reaction monitoring : Track progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry dynamically .

What experimental approaches address contradictory biological activity data?

Advanced
Contradictions may arise from assay variability or compound degradation:

  • Orthogonal assays : Validate antiviral activity using both plaque reduction (e.g., RSV) and fluorescence-based (e.g., IAV-HA inhibition) methods .
  • Stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24h; analyze degradation via HPLC to rule out false negatives .
  • Structural analogs : Compare activity with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

How can regioselective functionalization of the indole ring be achieved?

Advanced
The 1-methylindole’s C3 position is reactive, but selectivity requires:

  • Protecting groups : Use Boc or acetyl groups on the tetrahydropyran oxygen to prevent unwanted side reactions .
  • Catalysts : Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling at C5 of indole without affecting thiophene .
  • Electrophilic substitution : Nitration (HNO3_3/H2_2SO4_4) at C5 occurs preferentially due to the methyl group’s electron-donating effect .

What methodologies are suitable for analyzing metabolic stability in vitro?

Q. Advanced

  • Liver microsome assay : Incubate with rat/human microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, 60 min with acetonitrile .
  • LC-MS quantification : Monitor parent compound depletion using a C18 column (gradient: 5–95% acetonitrile in 10 min). Calculate t1/2_{1/2} via nonlinear regression .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

How should researchers troubleshoot unexpected byproducts in oxidation reactions?

Advanced
Unexpected hydroxylation or sulfoxide formation may occur:

  • Reagent specificity : Replace H2_2O2_2 with meta-chloroperbenzoic acid (mCPBA) for controlled sulfoxidation .
  • Radical scavengers : Add BHT (0.1 mM) to suppress auto-oxidation of the thiophene ring .
  • Byproduct identification : Use HRMS/MS to differentiate isomers (e.g., m/z 429.17 for sulfoxide vs. m/z 413.18 for parent) .

What strategies optimize solubility for in vitro assays?

Advanced
The compound’s logP (~3.2) suggests limited aqueous solubility:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) in cell culture media .
  • Salt formation : Synthesize hydrochloride salts by treating with HCl (1M in ether) to improve polar interactions .
  • Prodrug approach : Introduce a phosphate ester at the acetamide’s nitrogen for transient hydrophilicity .

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